

Thermodynamic Properties of Thiophene Carboxylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-methoxythiophene-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of thiophene carboxylates, crucial for understanding their stability, reactivity, and behavior in various chemical and biological systems. The information presented herein is vital for applications in drug design, materials science, and chemical process optimization.

Quantitative Thermodynamic Data

The following tables summarize key experimental thermodynamic data for several thiophene carboxylate derivatives. These values are essential for calculating reaction energies, predicting equilibrium positions, and understanding the energetic landscape of these molecules.

Table 1: Molar Enthalpies of Formation and Sublimation of Thiophene Carboxylic Acid Derivatives at T = 298.15 K and p° = 0.1 MPa.

Compound	Molar Enthalpy of Formation (crystalline, $-\Delta_f H_m^\circ(\text{cr})$) / $\text{kJ}\cdot\text{mol}^{-1}$	Molar Enthalpy of Sublimation ($\Delta_{\text{cak}} H_m^\circ$) / $\text{kJ}\cdot\text{mol}^{-1}$
3-Methyl-2-thiophenecarboxylic acid	393.6 ± 1.7	98.0 ± 0.4
5-Methyl-2-thiophenecarboxylic acid	395.7 ± 1.6	101.9 ± 0.3
5-Acetyl-2-thiophenecarboxylic acid	547.8 ± 1.8	123.5 ± 0.6

Data sourced from a study by Ribeiro da Silva et al.[1]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of thiophene carboxylates relies on precise experimental techniques. The following sections detail the methodologies employed in the studies cited in this guide.

Rotating-Bomb Combustion Calorimetry

This technique is used to determine the standard massic energy of combustion, from which the standard molar enthalpy of formation in the crystalline state ($\Delta_f H_m^\circ(\text{cr})$) is derived.[1]

Methodology:

- **Sample Preparation:** A pellet of the thiophene carboxylate derivative is weighed and placed in a silica crucible.
- **Bomb Preparation:** The crucible is placed in a rotating-bomb calorimeter. A cotton thread fuse is positioned to ensure ignition. Deionized water is added to the bomb to ensure saturation of the final gaseous products.
- **Combustion:** The bomb is filled with high-purity oxygen and ignited. The bomb is rotated during the reaction to ensure complete combustion and a homogeneous final solution.

- Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.
- Energy Calculation: The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the ignition energy and the formation of nitric acid.
- Enthalpy of Formation Derivation: The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using established thermochemical cycles.

Knudsen Mass Loss Effusion Method

This method is employed to determine the vapor pressure of a substance as a function of temperature, from which the standard molar enthalpy of sublimation ($\Delta_{cak}H_m^\circ$) can be calculated.[\[1\]](#)

Methodology:

- Sample Preparation: The crystalline thiophene carboxylate derivative is placed in a Knudsen effusion cell, which is a small container with a very small orifice.
- High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.
- Effusion: At a given temperature, the substance sublimes and effuses through the orifice into the vacuum.
- Mass Loss Measurement: The rate of mass loss of the sample is measured over time.
- Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.
- Enthalpy of Sublimation Derivation: The vapor pressures are measured at different temperatures, and the standard molar enthalpy of sublimation is derived from the slope of the plot of $\ln(p)$ versus $1/T$, according to the Clausius-Clapeyron equation.[\[1\]](#)

Computational Approaches to Thermodynamic Properties

In addition to experimental methods, computational chemistry plays a significant role in predicting and understanding the thermodynamic properties of thiophene carboxylates.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently used to calculate thermodynamic properties of molecules.

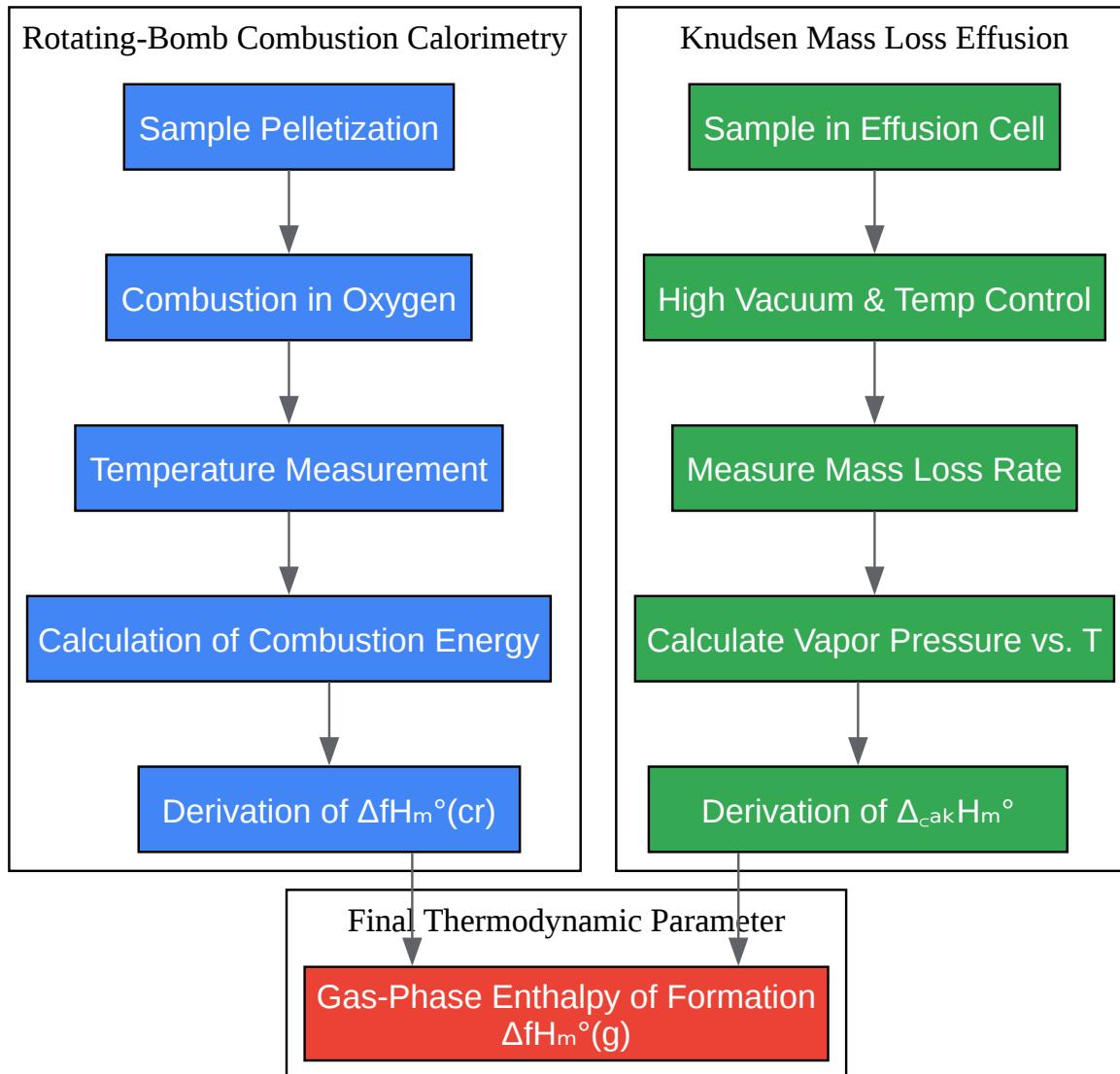
[2][3]

Methodology:

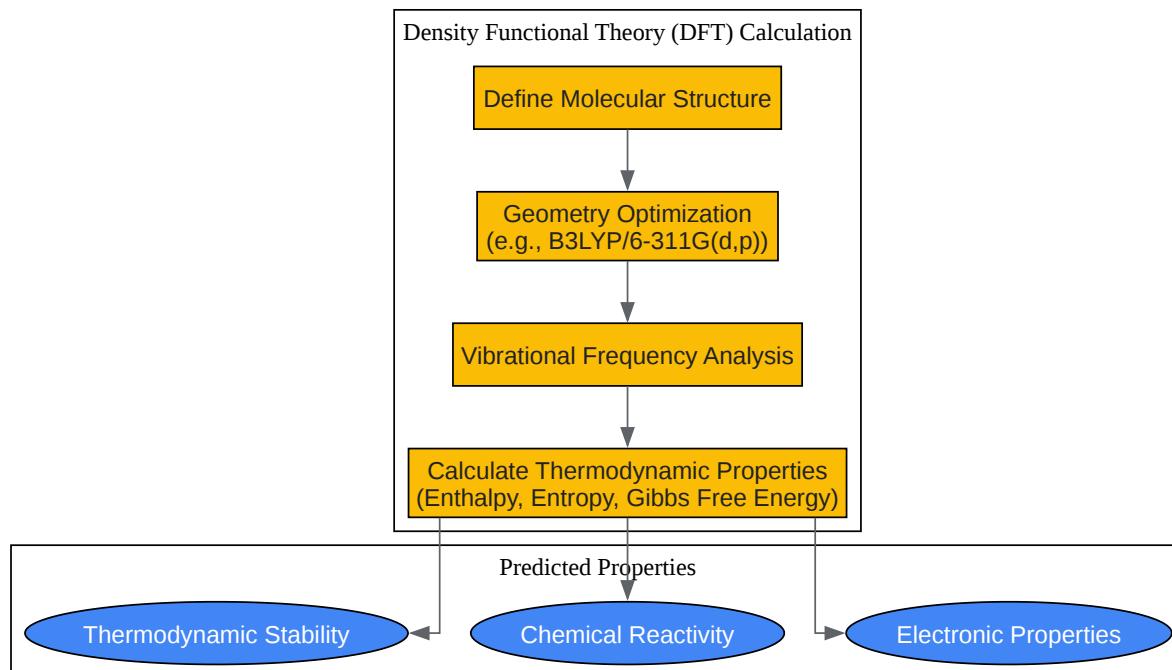
- Molecular Geometry Optimization: The 3D structure of the thiophene carboxylate molecule is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[2]
- Vibrational Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to compute zero-point vibrational energy and thermal corrections.
- Calculation of Thermodynamic Properties: From the optimized geometry and vibrational frequencies, various thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature and pressure.[2] These calculations can also be extended to predict other properties like ionization potential, electron affinity, and electronic excitation energies.[2][3]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and conceptual relationships in the study of the thermodynamic properties of thiophene carboxylates.

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Caption: Experimental workflow for determining the gas-phase enthalpy of formation.



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Caption: Workflow for computational determination of thermodynamic properties using DFT.

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